1-Methylpyridin-1-ium-3-carboximidate--hydrogen chloride (1/1)

Solubility Formulation Biopharmaceutics

1-Methylpyridin-1-ium-3-carboximidate–hydrogen chloride (1/1), widely referenced as 1-methylnicotinamide chloride (MNA chloride) or 3-carbamoyl-1-methylpyridinium chloride, is a quaternary ammonium salt of the endogenous methylated amide of nicotinic acid. It is the principal excretion metabolite of nicotinamide in mammals, produced by nicotinamide N-methyltransferase (NNMT).

Molecular Formula C7H9ClN2O
Molecular Weight 172.61 g/mol
CAS No. 1005-24-9
Cat. No. B049754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylpyridin-1-ium-3-carboximidate--hydrogen chloride (1/1)
CAS1005-24-9
Synonyms1-methyl-3-carbamoylpyridinium
1-methylnicotinamide
3-(aminocarbonyl)-1-methylpyridinium
N(1)-methylnicotinamide
N(1)-methylnicotinamide bromide
N(1)-methylnicotinamide chloride
N(1)-methylnicotinamide cyanide
N(1)-methylnicotinamide fluoride
N(1)-methylnicotinamide iodide
N(1)-methylnicotinamide iodide, 3-(aminocarbonyl-13C)-labeled
N(1)-methylnicotinamide methylsulfate
N(1)-methylnicotinamide perchlorate
N(1)-methylnicotinamide tetrafluoroborate (1-)
N1-methylnicotinamide
pyridinium, 3-(aminocarbonyl)-1-methyl-
trigonellamide chloride
trigonellinamide
Molecular FormulaC7H9ClN2O
Molecular Weight172.61 g/mol
Structural Identifiers
SMILESC[N+]1=CC=CC(=C1)C(=O)N.[Cl-]
InChIInChI=1S/C7H8N2O.ClH/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H
InChIKeyBWVDQVQUNNBTLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

1-Methylpyridin-1-ium-3-carboximidate–Hydrogen Chloride (1/1) [CAS 1005-24-9]: Core Identity for Procurement Specification


1-Methylpyridin-1-ium-3-carboximidate–hydrogen chloride (1/1), widely referenced as 1-methylnicotinamide chloride (MNA chloride) or 3-carbamoyl-1-methylpyridinium chloride, is a quaternary ammonium salt of the endogenous methylated amide of nicotinic acid. It is the principal excretion metabolite of nicotinamide in mammals, produced by nicotinamide N-methyltransferase (NNMT) [1]. Unlike its neutral parent nicotinamide, the compound carries a permanent positive charge on the pyridinium nitrogen paired with a chloride counterion, conferring a distinct solubility, stability, and biological recognition profile. It is commercially supplied as a crystalline powder with a melting point of 207–209 °C and is officially listed as Nicotinamide Impurity F in pharmaceutical reference standard catalogues .

Why 1-Methylpyridin-1-ium-3-carboximidate–Hydrogen Chloride Cannot Be Replaced by Nicotinamide or Other In-Class Analogs


Substituting MNA chloride with nicotinamide, nicotinic acid, trigonelline, or even the zwitterionic free base of 1‑methylnicotinamide introduces measurable differences in solubility, pharmacokinetic duration, anti-inflammatory mechanism, metabolic profile, and chemical reactivity. The quaternary ammonium structure imparts a permanent cation that reduces aqueous solubility by approximately two orders of magnitude compared with nicotinamide and confers alkaline lability and ketone-dependent fluorescence not observed with non‑quaternized analogs [1]. In vivo, the chloride salt delivers a protection duration more than four‑fold longer than that of nicotinamide in a standardized diabetes model, while its anti‑inflammatory action in macrophages is mechanistically divergent from that of nicotinamide—inhibiting reactive oxygen species but not pro‑inflammatory cytokines [2]. These properties are intrinsic to the salt form and cannot be duplicated by simple admixture or substitution with the parent amide.

Quantitative Comparator-Based Evidence for 1-Methylpyridin-1-ium-3-carboximidate–Hydrogen Chloride Selection


Aqueous Solubility Differential vs. Nicotinamide: A Critical Formulation Parameter

MNA chloride exhibits markedly lower aqueous solubility than its parent nicotinamide. At 20–25 °C, MNA chloride dissolves at 15 mg/mL (clear solution) as certified by Sigma‑Aldrich , while nicotinamide is freely soluble at ≥1000 mg/mL . This roughly 67‑fold difference dictates solvent selection, dosing volume, and compatibility with aqueous formulation platforms. When higher solubility is required, the chloride salt must be distinguished from nicotinamide, which cannot serve as a physical drop‑in replacement in saturated systems.

Solubility Formulation Biopharmaceutics

Duration of Protective Action vs. Nicotinamide in Alloxan‑Induced Diabetes Model

In a direct head‑to‑head study, male mice pretreated with an intravenous dose of 1200 mg/kg of N1‑methylnicotinamide (MNIC, the chloride salt) or nicotinamide (NIC) were challenged with alloxan (50 mg/kg iv). Both agents provided complete protection at this dose, but the duration of protection differed dramatically: NIC‑treated animals were protected for 6 hours, whereas MNIC‑treated animals remained protected for more than 24 hours [1]. The longer protection was accompanied by proportionally higher serum concentrations of MNIC.

Pharmacokinetics Diabetes In vivo pharmacology

Divergent Macrophage Anti‑Inflammatory Profile vs. Nicotinamide

Biedroń et al. (2008) compared the effects of exogenous 1‑methylnicotinamide (MNA, as the chloride) and nicotinamide (NA) on lipopolysaccharide‑activated peritoneal macrophages from CBA/J mice. At non‑cytotoxic concentrations, NA broadly suppressed production of tumor necrosis factor‑α, interleukin‑6, nitric oxide, prostaglandin E₂, and reactive oxygen species (ROS). In contrast, MNA inhibited only ROS generation, with negligible effect on cytokine or prostanoid synthesis [1]. This qualitative divergence indicates that MNA’s in vivo anti‑inflammatory activity operates through a vascular‑endothelium‑dependent mechanism distinct from the direct immune‑cell suppression exerted by NA.

Inflammation Macrophage biology Cytokine suppression

Antiatherosclerotic Metabolic Profile vs. Nicotinic Acid: Equivalent Efficacy with Lower Nicotinamide Burden

Mateuszuk et al. (2016) compared 1‑methylnicotinamide (MNA, chloride salt) and nicotinic acid (NicA) at 100 mg/kg in ApoE/LDL‑receptor‑deficient mice. Both compounds reduced atherosclerotic plaque area, plaque macrophage content, and cholesterol deposition to a similar extent. However, NicA treatment produced a 4‑fold higher plasma nicotinamide/MNA ratio and approximately 2‑fold higher urinary MNA metabolite levels compared with direct MNA administration [1]. This indicates that MNA chloride delivers equivalent antiatherosclerotic efficacy without the metabolic overflow of nicotinamide that accompanies NicA dosing, potentially avoiding nicotinamide‑related feedback or off‑target effects.

Atherosclerosis Metabolic profile Nicotinic acid

Alkaline Lability and Ketone‑Specific Fluorescence: Unique Analytical Differentiation from Non‑Quaternized Nicotinamides

The quaternary pyridinium structure of MNA chloride confers chemical reactivity absent in nicotinamide. MNA chloride is destroyed upon boiling in aqueous solution, a process accelerated by alkali; at room temperature it degrades in alkaline solution. Moreover, it reacts with ketones in aqueous alkaline medium to produce a greenish‑blue fluorescence that shifts to blue upon acidification and intensifies with heating [1]. Nicotinamide, lacking the quaternary charge, does not display this ketone‑dependent fluorogenic reaction. This differential reactivity has been exploited for fluorometric detection and differentiation from non‑quaternized nicotinamides in complex biological matrices.

Chemical stability Fluorescence detection Analytical chemistry

EFSA‑Established Safety Limit: Regulatory Certainty for Food‑Grade and Nutraceutical Procurement

1‑Methylnicotinamide chloride has been evaluated by the European Food Safety Authority (EFSA) as a novel food ingredient. The EFSA Panel concluded that an intake of 58 mg/day of MNA chloride from food supplements is safe for human consumption, based on a subchronic rat study and genotoxicity assessment [1]. This regulatory quantification provides a clear procurement specification: food‑grade material must be traceable to this safety limit and identity. In contrast, nicotinamide is subject to different tolerable upper intake levels, and trigonelline lacks an equivalent EFSA novel food authorization. This regulatory distinction directly informs sourcing decisions for nutraceutical product development.

Food safety Novel food Regulatory compliance

Evidence‑Backed Application Scenarios for 1-Methylpyridin-1-ium-3-carboximidate–Hydrogen Chloride


Pharmaceutical Reference Standard: Nicotinamide Impurity F for Method Validation

MNA chloride is certified as Nicotinamide Impurity F, a pharmaceutical secondary standard produced under ISO 17034 and ISO/IEC 17025 . Its well‑characterized melting point (207–209 °C), defined solubility (15 mg/mL H₂O), and HPLC‑verified purity (≥98%) make it suitable for HPLC method development, system suitability testing, and quantitative impurity profiling in nicotinamide drug‑substance release testing.

Cardiovascular Pharmacology: Prostacyclin‑Dependent Antithrombotic and Antiatherosclerotic Studies

The compound’s COX‑2/PGI₂‑dependent antithrombotic activity (achieving dose‑dependent thrombolysis at 3–100 mg/kg in rats) and its antiatherosclerotic efficacy equivalent to nicotinic acid but with a 4‑fold lower nicotinamide metabolic burden make it the agent of choice for mechanistic studies of prostacyclin‑mediated vascular protection [1]. Researchers investigating endothelial‑specific anti‑inflammatory pathways should select MNA chloride rather than nicotinamide, which suppresses macrophage cytokines directly.

Nutraceutical Formulation: EFSA‑Compliant Food Supplement Development

With an EFSA‑established safe intake of 58 mg/day, MNA chloride can be incorporated into food supplements targeting cardiovascular health [2]. Procurement specifications must require identity confirmation (CAS 1005‑24‑9), purity ≥98%, and traceability to the EFSA opinion to ensure regulatory compliance in EU markets. Trigonelline or nicotinamide cannot be used interchangeably due to different regulatory status.

Analytical Biochemistry: Fluorometric Detection in Biological Fluids

The specific reactivity of MNA chloride with ketones in alkaline solution to produce a greenish‑blue fluorescence (shifting to blue upon acidification) enables its fluorometric determination in urine and plasma without chromatographic separation from nicotinamide, which does not exhibit this reaction [3]. This property is particularly valuable for clinical laboratories monitoring NNMT activity or nicotinamide metabolic status.

Quote Request

Request a Quote for 1-Methylpyridin-1-ium-3-carboximidate--hydrogen chloride (1/1)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.